2-Methylacetoacetic acid

Description

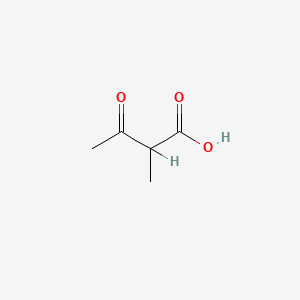

2Methyl-3-ketovaleric acid, also known as 2-methyl-3-oxo-butyric acid or (+/-)-2-methyl-3-oxobutanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2Methyl-3-ketovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2Methyl-3-ketovaleric acid has been detected in multiple biofluids, such as urine and blood. 2Methyl-3-ketovaleric acid participates in a number of enzymatic reactions. In particular, 2methyl-3-ketovaleric acid can be biosynthesized from acetoacetic acid and butyric acid. 2Methyl-3-ketovaleric acid can also be converted into benzyl 2-methyl-3-oxobutanoate. 2Methyl-3-ketovaleric acid has been linked to the inborn metabolic disorders including beta-ketothiolase deficiency.

Properties

IUPAC Name |

2-methyl-3-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJINGJZAOJHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946615 |

Source

|

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-59-4 |

Source

|

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylacetoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-methylacetoacetic acid, a crucial intermediate in amino acid and ketone body metabolism. Its structure, properties, synthesis, and biological significance are detailed, with a focus on its role as a biomarker for specific metabolic disorders.

Core Molecular Structure and Identification

This compound, systematically named 2-methyl-3-oxobutanoic acid, is a beta-keto acid.[1][2] Its structure consists of a four-carbon butanoic acid backbone with a ketone group at the third carbon (C3) and a methyl group at the second, or alpha, carbon (C2).[2][3] This substitution at the alpha-carbon creates a chiral center, meaning the molecule can exist as two distinct enantiomers, (2R) and (2S), although it is often studied as a racemic mixture.[2] The presence of both a carboxylic acid and a beta-keto group dictates its chemical reactivity, including its propensity for keto-enol tautomerism and decomposition via decarboxylation.[1][2]

| Identifier | Value |

| IUPAC Name | 2-methyl-3-oxobutanoic acid[1][2][3] |

| Synonyms | alpha-Methylacetoacetate, 2-methyl-3-oxo-butyric acid[1][3] |

| CAS Number | 2382-59-4[1][2][4] |

| Molecular Formula | C₅H₈O₃[1][2][3][5] |

| Molecular Weight | 116.11 g/mol [1][2][3] |

| Canonical SMILES | CC(C(=O)C)C(=O)O[1][3][5] |

| InChI | InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)[1][3][5] |

| InChIKey | GCXJINGJZAOJHR-UHFFFAOYSA-N[1][3][5] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are fundamental to its detection and quantification in biological and chemical systems.

Physical Properties

| Property | Value |

| Melting Point | 320-321 °C[1] |

| Boiling Point | 227.9 °C at 760 mmHg[1] |

| Density | 1.125 g/cm³[1] |

| Flash Point | 105.9 °C[1] |

Spectroscopic Data

| Spectroscopy Type | Characteristic Features |

| ¹H NMR | α-CH proton: Multiplet. α-CH₃ protons: Doublet, ~1.2-1.3 ppm. Ketone CH₃ protons: Singlet, ~2.1-2.3 ppm. Carboxylic acid proton: Broad peak, near 12 ppm.[1][2] |

| ¹³C NMR | Ketone Carbonyl Carbon (C=O): ~200-215 ppm. Carboxylic Acid Carbonyl Carbon (C=O): ~170-180 ppm.[1][2] |

| Infrared (IR) | C=O Stretching (Ketone & Carboxylic Acid): Strong absorption around 1700 cm⁻¹. O-H Stretching (Carboxylic Acid): Broad band between 2500-3000 cm⁻¹.[2] |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 116.[1] Characteristic fragmentation involves the loss of functional groups.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for producing standards for research and diagnostic applications.

Acetoacetic Ester Synthesis

A classic and versatile method for preparing α-substituted keto acids is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester (like ethyl acetoacetate) followed by hydrolysis and decarboxylation.[1]

Detailed Experimental Protocol: Synthesis via Methyl Acetoacetate (B1235776) Hydrogenation

This industrial method involves the hydrogenation of methyl acetoacetate in the presence of formaldehyde (B43269) to produce methyl 2-methyl acetoacetate, which can then be hydrolyzed to the final acid product.[2]

Step 1: Raw Material Preparation

-

Combine methyl acetoacetate (99% purity), palladium on carbon (2-4 wt%), acetic acid, and pyridine (B92270) in a molar ratio of 1:0.004–0.006:0.5–1.5:0.5–1.5.[2]

Step 2: Hydrogenation Reaction

-

Transfer the mixture to an autoclave.

-

Inject formaldehyde into the autoclave under a hydrogen pressure of 0.4–0.6 MPa at a rate of 0.1–0.3 m³/h.[2]

-

Maintain the reaction temperature between 50–80°C and stir the mixture for 0.5–1.5 hours.[2]

Step 3: Product Isolation and Purification

-

After the reaction is complete, cool the mixture.

-

Purify the resulting methyl 2-methyl acetoacetate intermediate via distillation. The reported yield for this step is typically 92–95%.[2]

-

Perform acidic hydrolysis of the purified ester followed by extraction to yield this compound.

Biological Role and Clinical Significance

This compound is a key metabolite in the catabolism of the amino acid isoleucine and is involved in ketone body metabolism.[6] Its accumulation in the body is a hallmark of specific inborn errors of metabolism.

Metabolic Pathway of Isoleucine

The breakdown of isoleucine produces intermediates that enter central metabolic pathways. A key step involves the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as beta-ketothiolase), which is responsible for cleaving 2-methylacetoacetyl-CoA.[6][7]

Biomarker for Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency is a rare autosomal recessive disorder caused by mutations in the ACAT1 gene.[2] This genetic defect impairs the function of mitochondrial acetoacetyl-CoA thiolase.[6] Consequently, the enzyme cannot properly break down 2-methylacetoacetyl-CoA (derived from isoleucine) or acetoacetyl-CoA (a ketone body).[7] This blockage leads to the accumulation of this compound, which is then excreted in the urine, making it a critical diagnostic marker for this condition.[2][6] The disorder is characterized by intermittent episodes of severe ketoacidosis.[6]

Caption: Metabolic pathway of isoleucine breakdown and the effect of beta-ketothiolase deficiency.

Experimental Protocol: Assay of 3-Oxothiolase Activity

Detecting the enzymatic defect in beta-ketothiolase deficiency requires a specific assay using the correct substrate. This protocol is adapted from studies on fibroblasts from affected patients.[7]

Objective: To measure the activity of 3-oxothiolase (beta-ketothiolase) in cultured human fibroblast homogenates using synthesized 2-methylacetoacetyl-CoA as the substrate.

Materials:

-

Cultured human fibroblasts

-

Homogenization buffer

-

Synthesized 2-methylacetoacetyl coenzyme A substrate[7]

-

Spectrophotometer

Procedure:

-

Cell Homogenization: Harvest cultured fibroblasts and prepare cell homogenates using an appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate and a known concentration of 2-methylacetoacetyl-CoA.

-

Enzymatic Assay: Initiate the reaction and monitor the thiolytic cleavage of 2-methylacetoacetyl-CoA by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of the substrate or formation of the product.

-

Data Analysis: Compare the enzyme activity in patient-derived fibroblasts to that of normal controls. A significant decrease or absence of activity with 2-methylacetoacetyl-CoA as the substrate is indicative of beta-ketothiolase deficiency.[7]

References

- 1. Buy this compound | 2382-59-4 [smolecule.com]

- 2. This compound | 2382-59-4 | Benchchem [benchchem.com]

- 3. 2-Methyl-3-oxobutanoic acid | C5H8O3 | CID 150996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2382-59-4 [chemicalbook.com]

- 5. PubChemLite - this compound (C5H8O3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylacetoacetic Acid: Chemical Properties, Metabolic Significance, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid of significant interest in the fields of biochemistry and clinical diagnostics.[1] As a key metabolite in the catabolism of the amino acid isoleucine, its accumulation in biological fluids is a primary biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its critical role in metabolic pathways, and detailed methodologies for its synthesis and analysis.

Core Chemical and Physical Properties

This compound is a derivative of acetoacetic acid with a methyl group at the alpha position.[4][5] This substitution creates a chiral center at the C2 carbon.[6] The compound exists in equilibrium between its keto and enol tautomers, a characteristic feature of beta-keto acids that influences its reactivity.[6]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-3-oxobutanoic acid | [1][6] |

| Synonyms | 2-Methyl-3-oxo-butyric acid, alpha-Methylacetoacetate | [1][6] |

| CAS Number | 2382-59-4 | [1][6] |

| Chemical Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| Melting Point | 320-321 °C | [1] |

| Boiling Point | 227.9 °C (at 760 mmHg) | [1] |

| Density | 1.125 g/cm³ | [1] |

| Flash Point | 105.9 °C | [1] |

| pKa (Acid Dissociation Constant) | ~4.17 - 4.65 | [2] |

| Water Solubility | Predicted: 94.9 g/L | [2] |

Spectroscopic Characteristics

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Characteristic proton signals include a broad singlet for the carboxylic acid proton (10-12 ppm), a singlet for the ketone methyl group (2.1-2.3 ppm), and signals corresponding to the alpha-carbon proton and methyl group.[1]

-

¹³C NMR: The carbonyl carbons are distinct, with the carboxylic carbon resonating around 170-180 ppm and the ketone carbon in the downfield region of 200-210 ppm.[1]

-

-

Mass Spectrometry (MS) :

Biological Significance and Metabolic Pathways

This compound is a critical intermediate in the metabolic pathway for isoleucine and ketone bodies. Its clinical significance is primarily associated with its role as a biomarker for a rare genetic disorder.

Role in Beta-Ketothiolase Deficiency

Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, is an autosomal recessive disorder that impairs the catabolism of isoleucine and ketone bodies.[3][7] The enzyme T2 is responsible for the cleavage of 2-methylacetoacetyl-CoA. In individuals with a deficiency in this enzyme, upstream metabolites accumulate. This leads to the abnormal urinary excretion of this compound, along with 2-methyl-3-hydroxybutyric acid and tiglylglycine.[7] This accumulation can trigger episodes of severe ketoacidosis, vomiting, and lethargy, particularly during periods of illness or fasting.[7][8] Consequently, the detection of elevated levels of this compound in urine is a key diagnostic marker for this condition.[2][3]

Neurological Implications

Research has indicated that an accumulation of this compound can induce oxidative stress in brain tissues.[1] Studies in developing rats have shown that it can inhibit aerobic energy metabolism by affecting the Krebs cycle and, to a lesser extent, the respiratory chain.[8] This inhibition of energy metabolism may contribute to the neurological dysfunction observed in patients with untreated beta-ketothiolase deficiency.[8]

Isoleucine Catabolism Pathway and Site of Defect

The following diagram illustrates the final steps of the isoleucine catabolism pathway, highlighting the enzymatic block in beta-ketothiolase deficiency that leads to the accumulation of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the chemical synthesis and analytical detection of this compound. These protocols are based on established chemical principles and published analytical methods and should be adapted and optimized for specific laboratory conditions.

Chemical Synthesis: Acetoacetic Ester Synthesis

The classical approach for synthesizing this compound is the acetoacetic ester synthesis, which involves the alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation.[1][2]

Objective: To synthesize 2-methyl-3-oxobutanoic acid via methylation of ethyl acetoacetate (B1235776).

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (or another suitable strong base)

-

Methyl iodide (or another methylating agent)

-

Ethanol (B145695) (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Methodology:

-

Enolate Formation:

-

Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add ethyl acetoacetate dropwise to the cooled base solution with continuous stirring. The base deprotonates the alpha-carbon of the ethyl acetoacetate, forming a resonance-stabilized enolate.[2]

-

-

Alkylation:

-

Once enolate formation is complete, add methyl iodide dropwise to the reaction mixture. The enolate acts as a nucleophile, attacking the methyl iodide in an S(_N)2 reaction to form ethyl 2-methylacetoacetate.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

-

-

Hydrolysis and Decarboxylation:

-

After cooling, remove the ethanol under reduced pressure.

-

Add an aqueous solution of hydrochloric acid to the residue.

-

Heat the mixture to reflux. The acidic conditions first hydrolyze the ester to form this compound (a β-keto acid).[2]

-

Continued heating promotes the decarboxylation of the β-keto acid, which readily loses CO₂ to yield the final product. Note: For isolation of the acid itself, the decarboxylation step should be carefully controlled or avoided by using milder hydrolysis conditions.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product can be further purified by distillation or recrystallization.[6]

-

Analytical Protocol: Urinary Organic Acid Profiling by GC-MS

The quantitative analysis of this compound in urine is essential for the diagnosis of metabolic disorders. The gold-standard method is Gas Chromatography-Mass Spectrometry (GC-MS) following sample extraction and derivatization.[5][9]

Objective: To detect and quantify this compound in a urine sample.

Materials:

-

Urine sample

-

Internal standard solution (e.g., a stable isotope-labeled organic acid)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297) and/or Diethyl ether

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Nitrogen gas supply

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature. Check the pH to ensure it is not indicative of bacterial contamination (pH > 8.5 can be problematic).[4]

-

To a specific volume of urine (volume may be normalized based on creatinine (B1669602) concentration), add a known amount of the internal standard.[4]

-

Saturate the sample with sodium chloride to improve extraction efficiency.

-

Acidify the urine to a pH of approximately 1 by adding HCl.[5]

-

-

Liquid-Liquid Extraction:

-

Perform a sequential extraction of the acidified urine with an organic solvent. A common procedure involves a first extraction with ethyl acetate, followed by a second extraction with diethyl ether.[5]

-

Combine the organic phases.

-

-

Drying and Derivatization:

-

Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. The temperature should be kept ambient or mild (e.g., < 40°C) to prevent the loss of volatile organic acids.[5]

-

To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). This step converts the non-volatile carboxylic acid into its volatile trimethylsilyl (B98337) (TMS) ester, which is suitable for GC analysis.[5]

-

Seal the vial and heat at approximately 60-75°C for 30 minutes to ensure complete derivatization.[5][9]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

The GC separates the various organic acids based on their boiling points and interaction with the column's stationary phase.

-

The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.

-

Identification of the this compound-TMS derivative is achieved by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

-

Diagnostic Workflow Visualization

The following diagram outlines the logical workflow for the diagnosis of beta-ketothiolase deficiency using urinary organic acid analysis.

Conclusion

This compound is a molecule of considerable importance, bridging fundamental organic chemistry with clinical diagnostics. Its distinct chemical properties, governed by its beta-keto acid structure, are well-characterized. In the context of human health, it serves as an indispensable biomarker for the diagnosis of beta-ketothiolase deficiency, an inborn error of metabolism with potentially severe clinical consequences. The analytical methods for its detection, primarily GC-MS, are robust and well-established, allowing for early diagnosis and management of affected individuals. A thorough understanding of this compound's chemistry and metabolic context is crucial for researchers in metabolic diseases, clinicians, and professionals involved in the development of diagnostic tools and therapeutic strategies.

References

- 1. Buy this compound | 2382-59-4 [smolecule.com]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. metbio.net [metbio.net]

- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 2382-59-4 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoleucine Catabolic Pathway: A Technical Guide to the Biosynthesis of 2-Methyl-3-Oxobutanoic Acid (3-Methyl-2-Oxopentanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxobutanoic acid, more precisely identified in biological systems as its isomer 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvalerate), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This pathway is fundamental for maintaining amino acid homeostasis, providing energy, and generating precursors for other metabolic processes. Dysregulation of BCAA catabolism has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain types of cancer, making the enzymes and intermediates of this pathway significant targets for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic steps leading to the formation of 3-methyl-2-oxopentanoate, quantitative data on key components, detailed experimental protocols, and visualizations of the associated signaling pathways.

The Core Pathway: Isoleucine Catabolism to 3-Methyl-2-Oxopentanoate

The initial and rate-limiting steps of isoleucine catabolism occur primarily within the mitochondria of various tissues, with skeletal muscle being a major site for the initial transamination reaction.

Step 1: Reversible Transamination of L-Isoleucine

The first step in the catabolism of L-isoleucine is a reversible transamination reaction that converts it to its corresponding α-keto acid, 3-methyl-2-oxopentanoate. This reaction is catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT) . There are two isoforms of this enzyme: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant form in most non-neuronal tissues.[1] The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding L-glutamate and 3-methyl-2-oxopentanoate.

L-Isoleucine + α-Ketoglutarate ⇌ 3-Methyl-2-Oxopentanoate + L-Glutamate

Step 2: Irreversible Oxidative Decarboxylation

The 3-methyl-2-oxopentanoate formed in the first step undergoes irreversible oxidative decarboxylation to produce 2-methylbutyryl-CoA. This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[1] This is the rate-limiting step of BCAA catabolism. The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[1]

3-Methyl-2-Oxopentanoate + NAD⁺ + CoA-SH → 2-Methylbutyryl-CoA + NADH + H⁺ + CO₂

The product, 2-methylbutyryl-CoA, then enters further downstream pathways to be ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the isoleucine catabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Branched-Chain Amino Acid Transaminase 2 (BCAT2) | L-Isoleucine | 1.77 - 2.85 mM | 2.17 - 5.70 µmol/min/mg | Mycobacterium tuberculosis | [2] |

| Branched-Chain Amino Acid Transaminase (mutant) | 3-Methyl-2-oxopentanoic acid | 0.016 mM | 0.379 U/mg | Thermus thermophilus | [3] |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovalerate (Valine analog) | ~0.8 mM | - | Rat Liver | [4] |

Table 2: Metabolite Concentrations

| Metabolite | Concentration Range | Sample Type | Condition | Reference |

| L-Isoleucine | ~50 - 100 µM | Human Plasma | Fasting | |

| L-Valine | ~150 - 300 µM | Human Plasma | Fasting | |

| 3-Hydroxyisobutyrate (3-HIB, a valine catabolite) | 10 - 40 µM | Human Plasma | - | [5] |

| Intracellular to Plasma Ratio (Isoleucine) | 1.75 ± 0.79 | Human | - | [6] |

| Intracellular to Plasma Ratio (Valine) | 1.16 ± 0.42 | Human | - | [6] |

Note: Direct intracellular concentrations for 3-methyl-2-oxopentanoate are difficult to obtain due to its rapid conversion by the BCKDH complex.

Signaling Pathways and Regulation

The catabolism of branched-chain amino acids is intricately regulated by key signaling pathways that sense nutrient availability and cellular energy status.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is activated by amino acids, particularly leucine.[7] Elevated levels of BCAAs, often due to suppressed catabolism in cancer cells, can lead to chronic activation of mTORC1, promoting tumor development.[7][8]

References

- 1. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]

- 2. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 4. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. tandfonline.com [tandfonline.com]

- 8. Loss of BCAA catabolism during carcinogenesis enhances mTORCl activity and promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methylacetoacetic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid is a critical intermediate in the catabolism of the essential amino acid isoleucine. Its metabolic fate is intrinsically linked to ketone body metabolism, and its accumulation is a key biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its position in metabolic pathways, the enzymatic reactions it undergoes, and the clinical significance of its dysregulation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the associated biochemical pathways to support advanced research and therapeutic development.

Introduction

This compound, a 3-oxo monocarboxylic acid, holds a central position in intermediary metabolism.[1] Primarily generated during the degradation of isoleucine, it is a substrate for the mitochondrial enzyme beta-ketothiolase (also known as mitochondrial acetoacetyl-CoA thiolase or T2), which cleaves it into propionyl-CoA and acetyl-CoA.[2][3] These products can then enter the citric acid cycle for energy production. Beyond its role in amino acid catabolism, the pathway intersects with ketone body metabolism, highlighting a complex regulatory network.[3][4]

The clinical relevance of this compound is most pronounced in the context of beta-ketothiolase deficiency, an autosomal recessive disorder caused by mutations in the ACAT1 gene.[4][5] A deficiency in the beta-ketothiolase enzyme leads to the accumulation of this compound and other upstream metabolites, resulting in episodes of severe ketoacidosis.[4][6] Therefore, the quantification of this compound in biological fluids is a cornerstone in the diagnosis of this metabolic disorder.[7]

Metabolic Pathways Involving this compound

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. This compound is a key intermediate in this pathway. The following diagram illustrates the catabolic cascade leading to and from this compound.

In beta-ketothiolase deficiency, the final step of this pathway is impaired, leading to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and excreted in the urine.[8]

Quantitative Data in Health and Disease

The concentration of this compound and related metabolites is a critical diagnostic indicator for beta-ketothiolase deficiency. The following tables summarize key quantitative data from the literature.

Table 1: Urinary Metabolite Concentrations in Beta-Ketothiolase Deficiency

| Metabolite | Condition | Concentration (umol/mmol creatinine) | Reference |

| This compound | Normal | 0 | [7] |

| This compound | Beta-Ketothiolase Deficiency | 325.0 (Range: 0.0 - 650.0) | [9] |

| This compound | Beta-Ketothiolase Deficiency (single case) | 8030 | [9] |

| 2-methyl-3-hydroxybutyrate | Beta-Ketothiolase Deficiency | Markedly increased | [8] |

| Tiglylglycine | Beta-Ketothiolase Deficiency | Markedly increased | [8] |

Table 2: Serum Ketone Levels

| Metabolite | Condition | Concentration (mmol/L) | Reference |

| Total Ketone Bodies | Beta-Ketothiolase Deficiency (ketoacidotic attack) | > 7 | [6] |

| Total Ketone Bodies | Beta-Ketothiolase Deficiency (single case during attack) | 12 | [10] |

Table 3: Kinetic Parameters of Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)

| Condition | Substrate | Km | Vmax | Reference |

| Control (colonic mucosa) | Acetoacetyl-CoA | Not specified | 16.9 (3.5) μmol/min/g wet weight | [11] |

| Ulcerative Colitis (colonic mucosa) | Acetoacetyl-CoA | Not specified | 3.4 (0.58) μmol/min/g wet weight | [11] |

Note: Kinetic data for ACAT1 in patients with beta-ketothiolase deficiency is sparse in the literature; the data presented is from a study on ulcerative colitis to provide an example of kinetic parameters.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of this compound and other organic acids in urine.

1. Sample Preparation:

- Collect a random urine sample in a sterile, preservative-free container.[12]

- Store the sample at -20°C until analysis.[12]

- Thaw the sample and mix thoroughly.

- Measure the creatinine (B1669602) concentration to normalize the results.[12]

- Take a volume of urine equivalent to a specific amount of creatinine (e.g., normalized to 1 mmol/L creatinine).[12]

2. Extraction:

- Acidify the urine sample with hydrochloric acid (HCl) to a pH of less than 2.[13]

- Add internal standards.[13]

- Saturate the solution with sodium chloride.[13]

- Perform a liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and diethyl ether.[14]

- Combine the organic phases.

3. Derivatization:

- Evaporate the combined organic extracts to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient temperature to 40°C).[14]

- Reconstitute the residue in a derivatization reagent, typically a mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]

- Heat the mixture to approximately 75°C for 15-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[12]

4. GC-MS Analysis:

- Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

- Gas Chromatography:

- Use a suitable capillary column (e.g., HP-Ultra2).[15]

- Employ a temperature program to separate the different organic acids. An example program starts at 80-100°C, holds for a few minutes, then ramps up to a final temperature of around 280-320°C.[14][15]

- Use helium as the carrier gas.[15]

- Mass Spectrometry:

- Operate the mass spectrometer in electron impact (EI) ionization mode.[14]

- Acquire data in full scan mode to identify the compounds based on their mass spectra.

- For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

5. Data Analysis:

- Identify the peaks corresponding to this compound and other target metabolites by comparing their retention times and mass spectra to those of authentic standards.

- Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and using a calibration curve.

- Normalize the results to the creatinine concentration.

Beta-Ketothiolase (ACAT1) Enzyme Activity Assay in Cultured Fibroblasts

This protocol describes a method to measure the activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts.

1. Cell Culture and Homogenate Preparation:

- Culture human skin fibroblasts under standard conditions.

- Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline).

- Resuspend the cell pellet in a homogenization buffer.

- Disrupt the cells by sonication or other appropriate methods on ice.

- Centrifuge the homogenate to remove cell debris. The supernatant is used for the enzyme assay.

2. Thiolase Activity Assay:

- The assay measures the thiolytic cleavage of a substrate, such as 2-methylacetoacetyl-CoA or acetoacetyl-CoA. The reaction is often coupled to another enzyme for spectrophotometric detection.

- A common method involves measuring the decrease in absorbance of the enol form of the CoA thioester at a specific wavelength.

- Potassium-dependent activation: A key characteristic of mitochondrial acetoacetyl-CoA thiolase (T2) is its activation by potassium ions. Assays are typically performed in the presence and absence of K+ to distinguish T2 activity from other thiolases.

- Reaction Mixture:

- Buffer (e.g., Tris-HCl)

- Coenzyme A (CoA)

- Substrate (2-methylacetoacetyl-CoA or acetoacetyl-CoA)

- Potassium chloride (for K+-activated assay)

- Cell homogenate

- Procedure:

- Pre-incubate the reaction mixture without the substrate at a constant temperature (e.g., 37°C).

- Initiate the reaction by adding the substrate.

- Monitor the change in absorbance over time using a spectrophotometer.

- Calculation:

- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate.

- Express the activity as nmol/min/mg of protein.

Diagnostic Workflow and Signaling Pathways

Diagnostic Workflow for Beta-Ketothiolase Deficiency

The diagnosis of beta-ketothiolase deficiency involves a multi-step process, starting from clinical suspicion or newborn screening and proceeding to confirmatory biochemical and genetic testing.

Conclusion

This compound is a metabolite of profound importance in the diagnosis and understanding of beta-ketothiolase deficiency. Its central role in isoleucine catabolism and its connection to ketone body metabolism underscore the intricate nature of metabolic pathways. This technical guide has provided a detailed overview of the biological significance of this compound, supported by quantitative data, experimental protocols, and pathway visualizations. It is hoped that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to further elucidate the pathophysiology of related metabolic disorders and to develop novel therapeutic strategies.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]

- 3. Thiolase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rareportal.org.au [rareportal.org.au]

- 6. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. orpha.net [orpha.net]

- 9. Beta-ketothiolase deficiency in a family confirmed by in vitro enzymatic assays in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metbio.net [metbio.net]

- 13. erndim.org [erndim.org]

- 14. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Defect in biosynthesis of mitochondrial acetoacetyl-coenzyme A thiolase in cultured fibroblasts from a boy with 3-ketothiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Methylacetoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid, a crucial intermediate in isoleucine and ketone body metabolism, exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications for its reactivity and biological function.[1] This technical guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. The influence of molecular structure and solvent environment on the equilibrium position is discussed, offering insights for researchers in drug development and metabolic studies.

Introduction to this compound and Tautomerism

This compound, systematically named 2-methyl-3-oxobutanoic acid, is a β-keto acid.[1] Its structure, featuring a ketone group at the β-position relative to a carboxylic acid, allows it to exist as two readily interconvertible constitutional isomers: the keto form and the enol form.[1][2] This dynamic equilibrium is known as keto-enol tautomerism.[2] The keto form contains a carbonyl group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is a critical determinant of the molecule's chemical properties, including its nucleophilicity and ability to interact with biological macromolecules.[3] For instance, this compound is a known biomarker for β-ketothiolase deficiency, an inborn error of metabolism, and understanding its tautomeric behavior is essential for developing accurate diagnostic and therapeutic strategies.[1]

The Keto-Enol Equilibrium

The tautomerization of this compound involves the migration of a proton and the rearrangement of pi electrons. The equilibrium can be influenced by several factors:

-

Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group.[3]

-

Solvent Effects: The polarity of the solvent plays a significant role in the position of the equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium in its favor.[2] Conversely, non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding is more dominant.[3]

-

Substitution: The presence of the methyl group at the α-carbon in this compound can influence the stability of the tautomers through electronic and steric effects compared to its parent compound, acetoacetic acid.[2]

The equilibrium between the keto and enol forms can be represented by the following equation:

Where K_eq is the equilibrium constant.

Quantitative Analysis of Tautomerism

Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers and predict the equilibrium constant.[2]

Table 1: Keto-Enol Equilibrium Data for Acetoacetic Acid (as a proxy)

| Solvent | % Enol Tautomer | Equilibrium Constant (K_eq) | Reference |

| D₂O | < 2% | < 0.02 | [3] |

| CCl₄ | 49% | 0.96 | [3] |

Note: This data is for acetoacetic acid and serves as an estimate. The equilibrium for this compound may differ due to the presence of the methyl group.

Experimental Protocols for Studying Tautomerism

The primary techniques for the quantitative investigation of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful method for determining the relative concentrations of the keto and enol tautomers because the proton exchange between the two forms is slow on the NMR timescale, allowing for the observation of distinct signals for each species.[4]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent is critical as it will influence the equilibrium position.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).[5]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include all relevant signals, particularly the potentially downfield-shifted enol hydroxyl proton.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum correctly.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals corresponding to unique protons of the keto and enol forms. For this compound, suitable signals would be:

-

Keto form: The α-proton (methine) and the methyl protons adjacent to the ketone.

-

Enol form: The vinylic proton and the methyl protons.

-

-

Calculate the equilibrium constant (K_eq) using the integrated areas. For example, if comparing the α-proton of the keto form (1H) and the vinylic proton of the enol form (1H): K_eq = Integral(enol vinylic proton) / Integral(keto α-proton)

-

Expected ¹H NMR Chemical Shifts (Estimated):

| Proton | Tautomer | Expected Chemical Shift (δ, ppm) |

| α-CH | Keto | 3.5 - 4.0 |

| C(O)CH₃ | Keto | 2.1 - 2.3 |

| α-C-CH₃ | Keto | 1.2 - 1.5 (doublet) |

| =CH | Enol | 5.0 - 5.5 |

| =C(OH)CH₃ | Enol | 1.9 - 2.2 |

| α-C-CH₃ | Enol | 1.2 - 1.5 (doublet) |

| OH | Enol | 10 - 13 (broad) |

Note: These are estimated chemical shifts based on similar compounds. Actual values will depend on the solvent and other experimental conditions.

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to estimate the concentration of the enol tautomer, which typically exhibits a strong π → π* absorption band due to its conjugated system. The keto form generally has a much weaker n → π* transition at a shorter wavelength.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol).

-

Prepare a series of dilutions from the stock solution.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each diluted solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λ_max of the enol tautomer's absorption band.

-

To quantify the enol concentration, the molar absorptivity (ε) of the pure enol form is required. This is often the limiting factor of this method, as isolating the pure enol is challenging. If a reliable ε value can be obtained from the literature for a similar chromophore or determined through other means, the concentration of the enol can be calculated using the Beer-Lambert law (A = εbc).

-

The percentage of the enol form can then be calculated relative to the total concentration of this compound.

-

Visualization of Tautomerization and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound tautomerism.

Tautomerization Equilibrium

Caption: Keto-Enol Tautomerism of this compound.

Acid-Catalyzed Tautomerization Mechanism

Caption: Acid-Catalyzed Keto-Enol Tautomerization Pathway.

Base-Catalyzed Tautomerization Mechanism

Caption: Base-Catalyzed Keto-Enol Tautomerization Pathway.

Experimental Workflow for NMR Analysis

Caption: Workflow for Quantitative NMR Analysis of Tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its stability, reactivity, and biological interactions. While specific quantitative data for this compound remains an area for further investigation, the principles governing its tautomeric equilibrium and the robust experimental methodologies detailed in this guide provide a solid framework for its study. ¹H NMR spectroscopy stands out as the most effective technique for quantifying the keto and enol forms in solution. The provided protocols and visualizations serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, facilitating a deeper understanding of this important metabolic intermediate.

References

The Genesis of a Metabolite: A Technical History of Alpha-Methylacetoacetic Acid

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and experimental protocols related to alpha-methylacetoacetic acid, a key intermediate in isoleucine and ketone body metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disorders.

Introduction

Alpha-methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, is a chiral beta-keto acid that holds a significant position in the landscape of intermediary metabolism. While not a household name, its discovery and the elucidation of its metabolic role have been pivotal in understanding a specific inborn error of metabolism and have provided valuable insights into the catabolic pathways of amino acids and the utilization of ketone bodies. This technical guide provides an in-depth exploration of the history of its chemical synthesis, its biological discovery, and detailed experimental protocols relevant to its study.

Part I: The Chemical Chronicle - From Acetoacetic Ester to its Methylated Derivative

The story of alpha-methylacetoacetic acid's synthesis is intrinsically linked to the development of the acetoacetic ester synthesis, a cornerstone of synthetic organic chemistry.

The Dawn of the Acetoacetic Ester Synthesis

The journey began in 1863 when A. Geuther reported that reacting ethyl acetate (B1210297) with sodium metal produced a new compound, which he named "ethyl diacetic acid".[1] This was the first documented synthesis of what we now know as ethyl acetoacetate (B1235776). A few years later, Frankland and Duppa expanded on this work, demonstrating that the alpha-carbon of this new ester could be alkylated.[1] This discovery laid the fundamental groundwork for the synthesis of a vast array of substituted beta-keto esters.

The true scope and mechanism of this reaction, however, were later elucidated by the German chemist Rainer Ludwig Claisen in 1887.[2][3] His work on the condensation of esters in the presence of a strong base led to the reaction being named the Claisen condensation.[2][3]

The Logical Next Step: Synthesis of Alpha-Methylacetoacetic Acid

The synthesis of alpha-methylacetoacetic acid is a direct application of the principles established by these 19th-century pioneers. It is achieved through the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with a methylating agent.[4][5][6] The process involves the deprotonation of the acidic alpha-hydrogen of the acetoacetic ester with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then readily reacts with a methyl halide (e.g., methyl iodide) in an SN2 reaction to introduce a methyl group at the alpha-position, yielding ethyl alpha-methylacetoacetate (B14438972).[4][5][6] Subsequent hydrolysis of the ester group, followed by decarboxylation, affords the final product, alpha-methylacetoacetic acid.[3][6]

While a singular, celebrated "discovery" of alpha-methylacetoacetic acid in the chemical literature is not apparent, its synthesis became an inevitable and logical extension of the well-established acetoacetic ester synthesis.

Part II: The Biological Revelation - A Marker of Metabolic Dysfunction

The biological significance of alpha-methylacetoacetic acid came to the forefront with the identification of a rare inborn error of metabolism.

The Discovery of Beta-Ketothiolase Deficiency

In 1971, Daum and colleagues first described a clinical disorder in a patient presenting with recurrent episodes of severe metabolic ketoacidosis.[1] This condition was later identified as beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency or T2 deficiency).[1][2][7] It is an autosomal recessive disorder that impairs the body's ability to process the amino acid isoleucine and to utilize ketone bodies for energy.[8]

Alpha-Methylacetoacetic Acid: The Key Biomarker

A crucial breakthrough in understanding this disorder was the identification of elevated levels of specific organic acids in the urine of affected individuals. Among these, alpha-methylacetoacetic acid was a prominent and characteristic finding.[1][9] Its accumulation, along with 2-methyl-3-hydroxybutyric acid and tiglylglycine, became a key diagnostic marker for beta-ketothiolase deficiency.[1][9] This discovery transformed alpha-methylacetoacetic acid from a theoretical synthetic compound to a clinically relevant metabolite.

The underlying enzymatic defect was pinpointed to the mitochondrial acetoacetyl-CoA thiolase (T2), an enzyme responsible for the final step in the catabolism of isoleucine, where it cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[1] A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to produce the free acid, alpha-methylacetoacetic acid, that is subsequently excreted in the urine.

Part III: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of alpha-methylacetoacetic acid and the assessment of the related enzyme activity.

Chemical Synthesis of Alpha-Methylacetoacetic Acid

This protocol outlines the synthesis of alpha-methylacetoacetic acid via the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Methyl iodide

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

-

Alkylation: To the resulting solution of the sodium salt of ethyl acetoacetate, add methyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours.

-

Work-up and Isolation of Ethyl Alpha-Methylacetoacetate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the ether layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation. The resulting crude ethyl alpha-methylacetoacetate can be purified by fractional distillation.

-

Hydrolysis and Decarboxylation: Saponify the purified ethyl alpha-methylacetoacetate by refluxing with an aqueous solution of sodium hydroxide. After cooling, acidify the solution with hydrochloric acid. Gently heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

-

Final Product Isolation: After decarboxylation is complete, the resulting alpha-methylacetoacetic acid can be extracted with a suitable organic solvent and purified by distillation or recrystallization.

Quantitative Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Ethyl acetoacetate | 130.14 | 1.0 | Specify |

| Sodium ethoxide | 68.05 | 1.1 | Specify |

| Methyl iodide | 141.94 | 1.1 | Specify |

| Sodium hydroxide | 40.00 | 2.5 | Specify |

| Hydrochloric acid | 36.46 | As needed | Specify |

| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Alpha-methylacetoacetic acid | 116.12 | To be determined | To be calculated |

Analysis of Alpha-Methylacetoacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of alpha-methylacetoacetic acid in urine samples, a standard method for the diagnosis of beta-ketothiolase deficiency.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Urease

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for organic acid analysis (e.g., a capillary column with a polar stationary phase)

Procedure:

-

Sample Preparation: To a known volume of urine, add the internal standard. Treat the sample with urease to remove urea, which can interfere with the analysis.[10][11]

-

Extraction: Acidify the sample and extract the organic acids into an organic solvent like ethyl acetate. Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA + 1% TMCS) and heat to convert the non-volatile organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.[12]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of the TMS-derivatized organic acids is achieved on the GC column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[12][13]

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temp 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay

This spectrophotometric assay measures the activity of the T2 enzyme in patient fibroblasts by monitoring the thiolytic cleavage of a substrate.[14]

Materials:

-

Cultured fibroblast homogenate

-

Phosphate buffered saline (PBS)

-

2-Methylacetoacetyl-CoA (substrate)

-

Coenzyme A (CoA)

-

Potassium chloride (KCl) solution (for stimulation of mitochondrial activity)

-

Spectrophotometer

Procedure:

-

Fibroblast Homogenate Preparation: Harvest cultured fibroblasts and homogenize them in PBS by sonication.

-

Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate, CoA, and either with or without KCl to differentiate mitochondrial from cytosolic thiolase activity.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm), which corresponds to the cleavage of the thioester bond of 2-methylacetoacetyl-CoA.[14]

-

Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of change in absorbance and the protein concentration of the fibroblast homogenate. The activity is typically expressed as nmol of substrate cleaved per minute per mg of protein.

Quantitative Data Presentation:

| Sample | T2 Activity (without K+) (nmol/min/mg protein) | T2 Activity (with K+) (nmol/min/mg protein) |

| Control Fibroblasts | To be determined | To be determined |

| Patient Fibroblasts | To be determined | To be determined |

Visualizations

Signaling and Metabolic Pathways

Experimental Workflows

Conclusion

The journey of alpha-methylacetoacetic acid from a theoretical product of organic synthesis to a critical diagnostic marker for an inborn error of metabolism exemplifies the powerful synergy between chemistry and medicine. Its history is a testament to the foundational principles of synthetic chemistry laid down in the 19th century and the advancements in analytical and biochemical techniques of the 20th century. For researchers today, the study of alpha-methylacetoacetic acid continues to be relevant, not only for the diagnosis and management of beta-ketothiolase deficiency but also for a deeper understanding of the intricate pathways of human metabolism. This guide serves as a foundational resource for those dedicated to advancing our knowledge in these critical areas of scientific inquiry.

References

- 1. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Mutation of Beta-ketothiolase Deficiency: The First Report from Iran and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 9. Metabolic encephalopathy in beta-ketothiolase deficiency: the first report from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. metbio.net [metbio.net]

- 13. Gas chromatography-mass spectrometry method for determining the methanol and acetic acid contents of pectin using headspace solid-phase microextraction and stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.aap.org [publications.aap.org]

2-Methylacetoacetic Acid: A Core Component in Isoleucine and Ketone Body Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid (2-MAA) is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine and in the metabolism of ketone bodies. The accumulation of 2-MAA in biological fluids is a key indicator of certain inborn errors of metabolism, most notably beta-ketothiolase deficiency (β-KTD). This technical guide provides a comprehensive overview of the metabolic pathways involving 2-MAA, the enzymatic reactions, and the clinical significance of its dysregulation. It includes quantitative data on metabolite levels, detailed descriptions of experimental protocols for its measurement and related enzyme activity assays, and visualizations of the relevant metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a short-chain keto acid that plays a pivotal role in cellular energy metabolism.[1] Its metabolic significance is primarily highlighted in the context of beta-ketothiolase deficiency, an autosomal recessive disorder caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2][3] This enzyme is critical for the final step in the breakdown of isoleucine and for the utilization of ketone bodies as an energy source in extrahepatic tissues.[4][5] A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and other related metabolites, resulting in episodes of ketoacidosis.[4][6] This guide will delve into the intricate details of the metabolic pathways, associated enzymology, and the analytical methods pertinent to the study of this compound.

Metabolic Pathways Involving this compound

This compound is centrally positioned at the intersection of two major metabolic pathways: the degradation of isoleucine and the metabolism of ketone bodies.

Isoleucine Catabolism

The breakdown of the essential amino acid isoleucine occurs primarily in the mitochondria and generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The pathway involves a series of enzymatic reactions, with the final step catalyzed by beta-ketothiolase being crucial for the formation of these products from 2-methylacetoacetyl-CoA. A defect in this enzyme leads to the accumulation of upstream metabolites, including this compound.[6]

Figure 1: Isoleucine Catabolism Pathway.

Ketone Body Metabolism

Ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) are produced in the liver from fatty acids, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake, and are used as an energy source by extrahepatic tissues like the brain, heart, and skeletal muscle.[5][7] The utilization of ketone bodies, termed ketolysis, involves the conversion of acetoacetate (B1235776) to acetoacetyl-CoA, a reaction catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT). Acetoacetyl-CoA is then cleaved by beta-ketothiolase (T2) to yield two molecules of acetyl-CoA, which enter the citric acid cycle. A deficiency in T2 also impairs this process.[4]

Figure 2: Ketone Body Utilization (Ketolysis).

Quantitative Data

The diagnosis of beta-ketothiolase deficiency relies on the identification of characteristic metabolites in urine. While this compound is a key marker, it is often measured alongside other accumulated metabolites.

Table 1: Urinary Metabolite Concentrations in Beta-Ketothiolase Deficiency

| Metabolite | Normal Range (mmol/mol creatinine) | Patient Range (mmol/mol creatinine) | Reference |

| 2-Methyl-3-hydroxybutyric acid | 0 - 4 | Significantly elevated | |

| Tiglylglycine | Undetectable to low levels | Elevated, but can be variable | [1][4] |

| This compound | Not typically detected | Present in significant amounts, especially during ketoacidotic episodes | [6][8] |

Table 2: Enzyme Activity in Beta-Ketothiolase and SCOT Deficiencies

| Enzyme | Patient Fibroblast Activity | Normal Fibroblast Activity | Reference |

| Beta-ketothiolase (ACAT1) | Reduced or absent potassium-dependent acetoacetyl-CoA thiolase activity | Normal potassium-dependent activity | [9] |

| SCOT (OXCT1) | 1.2 nmol/min/mg protein (in one reported case) | 2.6–8.6 nmol/min/mg protein | [10] |

Experimental Protocols

Measurement of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of urinary organic acids is the primary method for diagnosing beta-ketothiolase deficiency.[5][11]

Objective: To identify and quantify this compound and other key metabolites in urine.

Methodology:

-

Sample Preparation: A urine sample is normalized based on creatinine (B1669602) concentration.[12] An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added.

-

Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[2][13]

-

Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is trimethylsilylation.[2][13]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.[12][14]

Figure 3: GC-MS Workflow for Urinary Organic Acids.

Beta-Ketothiolase (ACAT1) Enzyme Activity Assay

Confirmation of beta-ketothiolase deficiency is achieved by measuring enzyme activity in cultured fibroblasts.[8][9]

Objective: To determine the functional activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.

Methodology:

-

Cell Culture and Homogenization: Patient-derived fibroblasts are cultured and then harvested. The cells are lysed to release the cellular components, including the mitochondrial enzymes.

-

Enzymatic Reaction: The fibroblast homogenate is incubated with the substrate 2-methylacetoacetyl-CoA in the presence of Coenzyme A (CoA).[8] The activity of T2 is specifically assessed by its activation in the presence of potassium ions.[15]

-

Product Measurement: The reaction products, acetyl-CoA and propionyl-CoA, are separated and quantified using techniques such as high-performance liquid chromatography (HPLC) or ultra-high pressure liquid chromatography (UPLC).[8]

-

Data Analysis: The enzyme activity is calculated based on the rate of product formation and normalized to the total protein concentration in the homogenate. This is then compared to the activity measured in control fibroblasts.

SCOT (OXCT1) Enzyme Activity Assay

This assay is used to diagnose SCOT deficiency, another disorder of ketone body metabolism.

Objective: To measure the activity of succinyl-CoA:3-ketoacid CoA transferase.

Methodology:

-

Sample Preparation: Similar to the beta-ketothiolase assay, this is typically performed on cultured fibroblasts, lymphocytes, or platelets.[16]

-

Enzymatic Reaction: The cell homogenate is incubated with acetoacetate and succinyl-CoA.

-

Detection: The formation of the product, acetoacetyl-CoA, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 313 nm).[17]

-

Calculation: The enzyme activity is expressed as the rate of acetoacetyl-CoA formation per minute per milligram of total protein.[17]

Conclusion

This compound is a metabolite of profound clinical and biochemical importance. Its central role in isoleucine and ketone body metabolism makes it a critical biomarker for the diagnosis and monitoring of beta-ketothiolase deficiency. A thorough understanding of the metabolic pathways, the associated enzyme kinetics, and the analytical methodologies for its detection is essential for researchers and clinicians working on inborn errors of metabolism and for professionals involved in the development of therapeutic strategies for these disorders. This guide provides a foundational resource to aid in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]

- 3. ACAT1 | Rupa Health [rupahealth.com]

- 4. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A variant form of 2-methyl-3-hydroxybutyric and 2-methylacetoacetic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orpha.net [orpha.net]

- 7. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]

- 8. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical variability and outcome of succinyl‐CoA:3‐ketoacid CoA transferase deficiency caused by a single OXCT1 mutation: Report of 17 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Routine gas chromatographic/mass spectrometric analysis of urinary organic acids. Results over a three-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. metbio.net [metbio.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orphanet: Succinyl-CoA:3-oxoacid CoA transferase deficiency [orpha.net]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of 2-Methylacetoacetic Acid in Isoleucine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of 2-Methylacetoacetic acid in the catabolism of the branched-chain amino acid, isoleucine. As a key intermediate, the metabolism of this compound is critical for proper energy production from isoleucine. Deficiencies in this pathway, specifically in the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), lead to the accumulation of this compound and the clinical presentation of beta-ketothiolase deficiency, an inborn error of metabolism. This document details the biochemical pathway, presents quantitative data on enzyme kinetics and metabolite levels, outlines experimental protocols for relevant assays, and provides visual representations of the metabolic and experimental workflows.

Introduction

Isoleucine is an essential branched-chain amino acid (BCAA) that, upon degradation, serves as both a glucogenic and ketogenic precursor, yielding propionyl-CoA and acetyl-CoA, respectively.[1][2][3] The catabolic pathway of isoleucine involves a series of enzymatic reactions, with 2-methylacetoacetyl-CoA being a crucial intermediate. The subsequent cleavage of this molecule is a critical step in the final stages of isoleucine degradation.

This compound is the free acid form of 2-methylacetoacetyl-CoA. Under normal physiological conditions, this compound is not present in detectable amounts in urine.[4] Its presence is a key diagnostic marker for a metabolic disorder known as beta-ketothiolase deficiency.[4][5] This guide will elucidate the precise function of this compound within this pathway and provide the technical details relevant to its study.

Isoleucine Catabolism Pathway

The breakdown of isoleucine occurs through a multi-step process primarily in the mitochondria. The initial steps involve transamination and oxidative decarboxylation, which are common to all BCAAs.[3] The pathway then diverges, and for isoleucine, it proceeds as follows:

-

Transamination: Isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: α-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase.

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.

-

Thiolytic Cleavage: In the final step, 2-methylacetoacetyl-CoA is cleaved by mitochondrial acetoacetyl-CoA thiolase (T2) , also known as beta-ketothiolase (EC 2.3.1.9), into propionyl-CoA and acetyl-CoA .[5][6][7]

It is the CoA ester, 2-methylacetoacetyl-CoA, that is the direct substrate for the thiolase enzyme. The free acid, this compound, accumulates when this final step is impaired.

Quantitative Data

Enzyme Kinetics of Mitochondrial Acetoacetyl-CoA Thiolase (T2)

Mitochondrial acetoacetyl-CoA thiolase (T2) is the key enzyme responsible for the cleavage of 2-methylacetoacetyl-CoA. Kinetic studies have shown that human T2 can degrade both acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies.[8] The enzyme's activity is notably enhanced by the presence of potassium ions.[8]

| Substrate | Apparent Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Acetoacetyl-CoA | 25 ± 3 | 150 ± 10 | 6.0 x 10⁶ |